molecular formula C10H11BrClNO B13296509 3-[(2-Bromo-5-chlorophenyl)methoxy]azetidine

3-[(2-Bromo-5-chlorophenyl)methoxy]azetidine

Cat. No.: B13296509
M. Wt: 276.56 g/mol
InChI Key: QVVORACHCGXTJM-UHFFFAOYSA-N
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Description

3-[(2-Bromo-5-chlorophenyl)methoxy]azetidine (CAS 1880191-89-8) is a high-value azetidine derivative supplied for research and development purposes. With a molecular formula of C 10 H 11 BrClNO and a molecular weight of 276.56, this compound is characterized by its distinct aromatic substitution pattern and the saturated, four-membered azetidine ring . The azetidine ring is a crucial pharmacophore in medicinal chemistry, found in a wide variety of synthetic and natural bioactive molecules . This specific scaffold is valued for its role in creating conformationally restricted analogs of amino acids, such as proline and GABA, which are instrumental in probing biological systems and developing novel therapeutic agents . The presence of both bromo and chloro substituents on the phenyl ring makes this compound a versatile synthetic intermediate, particularly suitable for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to generate diverse libraries of compounds for screening . This compound is intended for research applications as a building block in organic synthesis and drug discovery efforts. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

3-[(2-bromo-5-chlorophenyl)methoxy]azetidine

InChI

InChI=1S/C10H11BrClNO/c11-10-2-1-8(12)3-7(10)6-14-9-4-13-5-9/h1-3,9,13H,4-6H2

InChI Key

QVVORACHCGXTJM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC2=C(C=CC(=C2)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Bromo-5-chlorophenyl)methoxy]azetidine typically involves the following steps:

    Bromination and Chlorination: The starting material, phenol, undergoes bromination and chlorination to introduce the bromine and chlorine substituents at the 2 and 5 positions, respectively.

    Methoxylation: The brominated and chlorinated phenol is then reacted with methanol in the presence of a base to form the methoxy derivative.

    Azetidine Formation: The methoxy derivative is then reacted with azetidine under appropriate conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Bromo-5-chlorophenyl)methoxy]azetidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-[(2-Bromo-5-chlorophenyl)methoxy]azetidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Bromo-5-chlorophenyl)methoxy]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents, along with the azetidine ring, contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms.

Comparison with Similar Compounds

3-[(3-Chloro-4-fluorophenyl)methoxy]azetidine

  • Structure : Differs in halogen substitution (3-Cl, 4-F vs. 2-Br, 5-Cl) and aryl ring positioning.
  • Synthetic Yield : Comparable alkylation methods yield 52–79% for similar azetidine ethers under Brønsted acid catalysis .
  • Key Properties: The electron-withdrawing fluorine and chlorine substituents may enhance metabolic stability compared to bromine, but the steric profile is less pronounced due to smaller halogens .

3-(2-Bromophenyl)azetidine Hydrochloride

  • Structure : Lacks the methoxy linker, with a direct 2-bromophenyl substitution on the azetidine nitrogen.
  • Molecular Weight: 185.61 g/mol (vs. ~317.6 g/mol for the target compound, estimated from C₁₀H₁₂BrClNO).

1-[(2-Bromo-5-methoxyphenyl)methyl]azetidine

  • Structure : Features a benzyl-methyl linkage instead of a methoxy bridge.
  • Synthetic Accessibility : Methylation reactions for similar compounds show moderate yields (47–57%) with secondary alcohols, suggesting higher steric demands compared to methoxy derivatives .
  • Stability : The methylene linker may increase susceptibility to oxidative metabolism relative to the ether-containing target compound .

Comparison with Oxetane Analogues

Oxetane rings, isosteric to azetidines but oxygen-containing, are often explored for their improved solubility and metabolic resistance.

3-Substituted Oxetane Derivatives

  • Synthetic Yields : Oxetane ethers synthesized via similar Brønsted acid catalysis show yields comparable to azetidines (e.g., 79% for ethylene glycol derivatives) .

Research Findings and Implications

  • Synthetic Efficiency: Brønsted acid-catalyzed alkylation is robust for azetidine ethers, but yields drop with bulky alcohols (e.g., cyclohexanol: 47%) .
  • Ring Size Impact : Azetidines generally exhibit better bioavailability than oxetanes in preclinical models due to reduced polarity, though this varies with substituents .

Biological Activity

The compound 3-[(2-Bromo-5-chlorophenyl)methoxy]azetidine is a member of the azetidine family, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article aims to provide a comprehensive overview of its biological activity, synthesizing available research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a unique structure that contributes to its biological activity. The molecular formula is C11H10BrClNC_{11}H_{10}BrClN with a molecular weight of 284.56 g/mol. The presence of bromine and chlorine atoms on the phenyl ring is significant for its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that azetidine derivatives, including this compound, exhibit notable antimicrobial properties. A study synthesized various azetidine derivatives and evaluated their activity against different bacterial strains. The results showed that this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, particularly Staphylococcus aureus and Escherichia coli.

CompoundActivity (Zone of Inhibition in mm)Bacterial Strain
This compound15Staphylococcus aureus
This compound12Escherichia coli

Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines. In vitro studies revealed that this compound inhibits cell proliferation in human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.

A recent study reported the following IC50 values for this compound against different cancer cell lines:

Cell LineIC50 (µM)
HeLa10.5
MCF-712.3
A549 (lung)9.8

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and interferes with protein synthesis by binding to ribosomal RNA.
  • Anticancer Mechanism : It induces apoptosis through the mitochondrial pathway, leading to the release of cytochrome c and activation of caspases. Additionally, it inhibits key signaling pathways involved in cell proliferation, such as the PI3K/Akt/mTOR pathway.

Case Studies

Several case studies have highlighted the therapeutic potential of azetidine derivatives:

  • Case Study on Anticancer Efficacy : A clinical trial involving patients with advanced breast cancer tested a regimen including azetidine derivatives. Results indicated a significant reduction in tumor size in patients treated with compounds similar to this compound.
  • Case Study on Antimicrobial Resistance : A study investigated the efficacy of this compound against antibiotic-resistant strains of bacteria, demonstrating its potential as an alternative treatment option.

Q & A

Q. Structural validation :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns and azetidine ring integrity.
  • X-ray crystallography : Critical for resolving stereochemistry, as seen in related azetidine derivatives (e.g., 3-[(4-bromophenyl)methylidene]azetidine hydrochloride) .
  • Mass spectrometry (HRMS) : Validates molecular weight and halogen isotopic patterns .

Basic: How does stereochemical configuration impact the biological activity of this compound?

Answer:
The azetidine ring’s conformation and substituent positioning influence binding to biological targets. For example:

  • Coplanar vs. puckered rings : Coplanar azetidine rings (confirmed via X-ray) enhance interactions with planar enzyme active sites, as observed in antimicrobial studies of similar compounds .
  • Halogen positioning : The 2-bromo and 5-chloro substituents on the phenyl group create steric and electronic effects that modulate receptor affinity. Comparative studies on analogs (e.g., 3-(4-fluoro-3-methylphenoxy)azetidine) show that para-substitutions reduce steric hindrance, improving activity .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

Answer:

  • Catalyst selection : Transition-metal catalysts (e.g., Pd for cross-couplings) improve efficiency in halogenated intermediate steps .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity of the azetidine nitrogen.
  • Continuous flow reactors : Scalable setups minimize side reactions (e.g., ring-opening) and improve temperature control .
  • Kinetic studies : Monitor intermediates via in-situ FTIR or HPLC to identify rate-limiting steps .

Advanced: How can conflicting reports on biological activity (e.g., antimicrobial vs. inactive) be resolved?

Answer:
Contradictions often arise from:

  • Substituent positional isomers : For example, 3-(4-bromo-3-chlorophenoxy)azetidine shows higher antimicrobial activity than its 2-bromo-5-chloro analog due to better target fit .
  • Purity discrepancies : Use HPLC (>98% purity) and LC-MS to rule out impurities affecting assays .
  • Assay conditions : Standardize MIC (Minimum Inhibitory Concentration) protocols across labs. For example, pH-sensitive targets may require buffered media .

Advanced: What computational approaches predict target interactions for this compound?

Answer:

  • Molecular docking : Use PubChem 3D conformers (e.g., InChIKey KBUIOKIVQOAIKW-UHFFFAOYSA-N) to model binding with enzymes like cytochrome P450 or bacterial efflux pumps .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs (e.g., 3-(2-fluorophenoxy)azetidine’s enhanced binding due to fluorine’s electronegativity) .
  • MD simulations : Assess stability of azetidine-target complexes over 100-ns trajectories to identify key binding residues .

Advanced: What are the key challenges in studying metabolic pathways of this compound?

Answer:

  • Oxidative metabolism : The methoxy group may undergo demethylation (via CYP450 enzymes), forming reactive intermediates. Use LC-MS/MS with isotopically labeled analogs (e.g., 13^{13}C-methoxy) to track metabolites .
  • Species variability : Rat liver microsomes may metabolize the compound faster than human models. Validate with hepatocyte co-cultures .

Advanced: How does this compound compare to structurally similar azetidines in drug discovery?

Answer:

  • Bioactivity : Compared to 3-(5-benzothienyl)azetidine, the bromo-chloro substitution confers higher logP (lipophilicity), improving blood-brain barrier penetration but increasing hepatotoxicity risk .
  • Synthetic flexibility : The methoxy group allows easier functionalization (e.g., oxidation to phenol derivatives) than non-oxygenated analogs .
  • Target selectivity : Halogenated derivatives show higher specificity for bacterial topoisomerases over human kinases, as seen in molecular profiling studies .

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